![molecular formula C18H14O3 B2579060 (E)-1-(furan-2-yl)-3-(3-methoxynaphthalen-2-yl)prop-2-en-1-one CAS No. 1396891-78-3](/img/structure/B2579060.png)
(E)-1-(furan-2-yl)-3-(3-methoxynaphthalen-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-1-(furan-2-yl)-3-(3-methoxynaphthalen-2-yl)prop-2-en-1-one, also known as FMP, is a synthetic compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. FMP belongs to the class of chalcones, which are known for their various biological activities.
Scientific Research Applications
Photophysical Properties and Solvent Effects
One study delves into the effect of solvent polarity on the photophysical properties of chalcone derivatives similar to "(E)-1-(furan-2-yl)-3-(3-methoxynaphthalen-2-yl)prop-2-en-1-one". The research highlighted the solvatochromic effects on absorption and fluorescence spectra, indicating significant shifts from non-polar to polar solvents due to intramolecular charge transfer interactions. These findings suggest that such compounds could be valuable in developing materials with tunable optical properties for applications in photonics and sensors (Kumari et al., 2017).
Structural Characterization and Crystallography
Another study provided detailed structural characterization of a similar compound through X-ray crystallography, revealing specific dihedral angles and interactions within the molecule. This research could support the development of new materials and compounds with specific molecular orientations for applications in material science and molecular engineering (Kapoor et al., 2011).
Anticancer Activity
A significant breakthrough in anticancer research was the discovery of a derivative showing potent antiproliferative activity against human lung cancer cell lines and inhibiting tumor growth in vivo. This highlights the potential of furan-naphthalene derivatives as scaffolds for developing new anticancer agents (Suzuki et al., 2020).
Synthetic Chemistry and Catalysis
Research into synthetic methodologies revealed the application of (E)-1-(furan-2-yl)-3-(3-methoxynaphthalen-2-yl)prop-2-en-1-one derivatives in catalyzed reactions for the synthesis of complex molecules. For instance, one study discussed a catalyzed tandem aza-Piancatelli rearrangement/Michael reaction, showcasing the utility of these compounds in generating diverse molecular architectures (Reddy et al., 2012).
Photorearrangement and Chemical Synthesis
Further research explored base-induced photorearrangement from styrylfurans to methylnaphthalenes, demonstrating an innovative method to synthesize unsymmetrical naphthalenes. This study underscores the chemical versatility and reactivity of furan-naphthalene derivatives, opening up new avenues for chemical synthesis (Ho et al., 2011).
properties
IUPAC Name |
(E)-1-(furan-2-yl)-3-(3-methoxynaphthalen-2-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O3/c1-20-18-12-14-6-3-2-5-13(14)11-15(18)8-9-16(19)17-7-4-10-21-17/h2-12H,1H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDMLMHUSINGSY-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C=CC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=CC=CC=C2C=C1/C=C/C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(furan-2-yl)-3-(3-methoxynaphthalen-2-yl)prop-2-en-1-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.